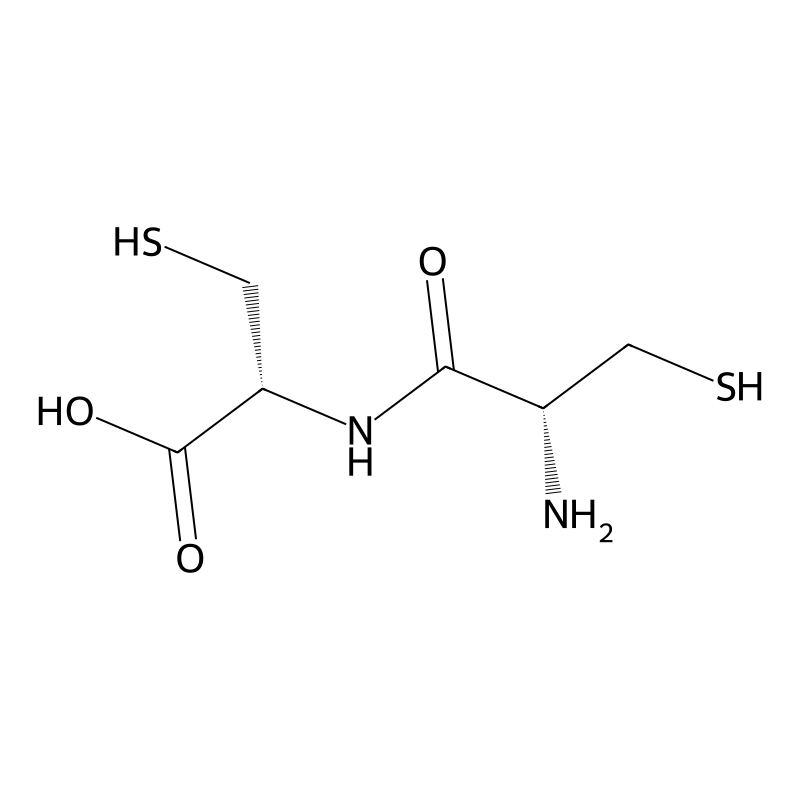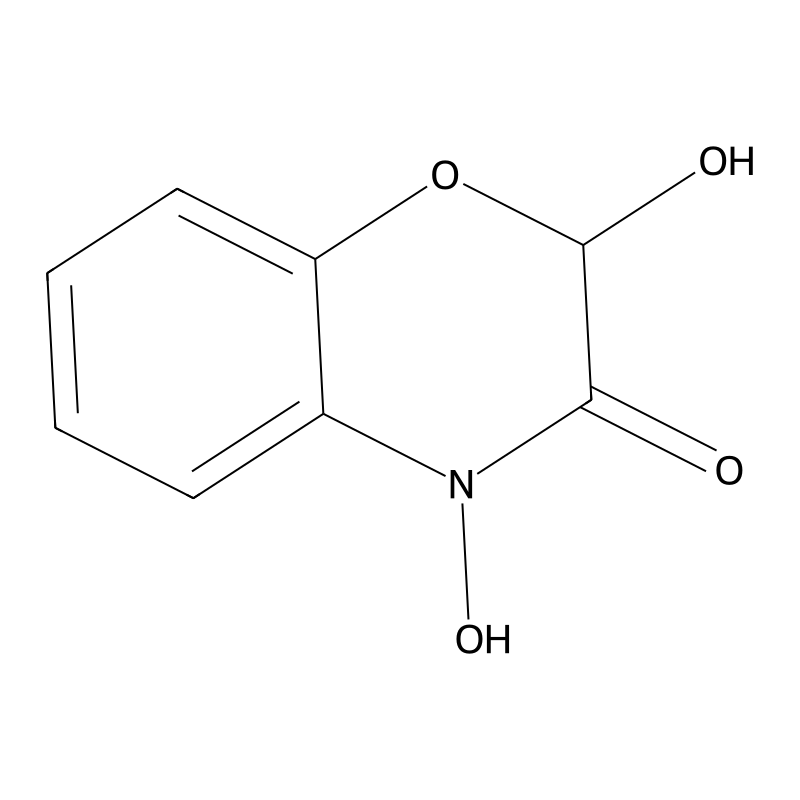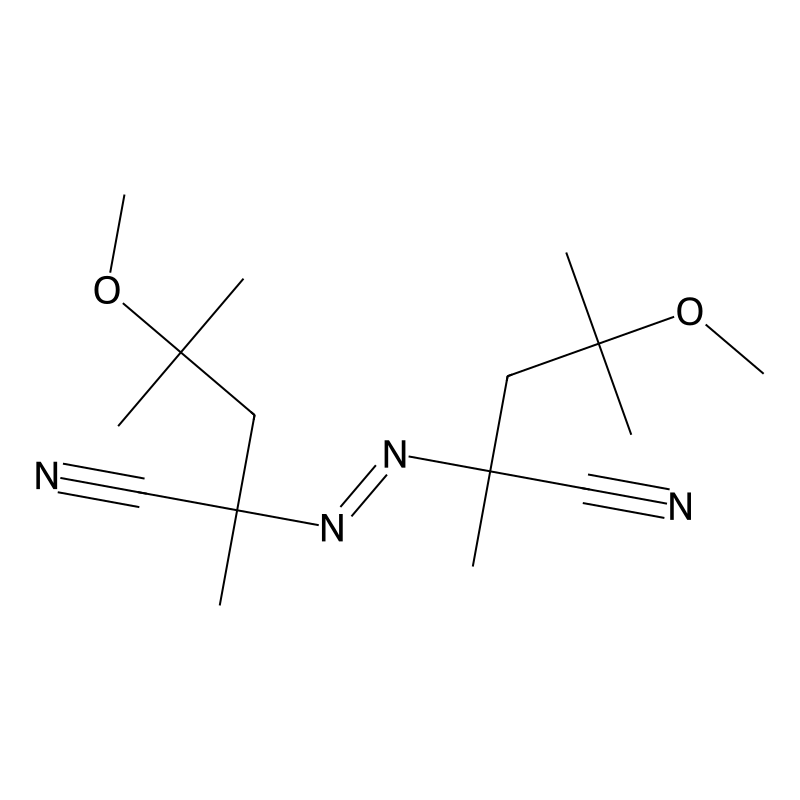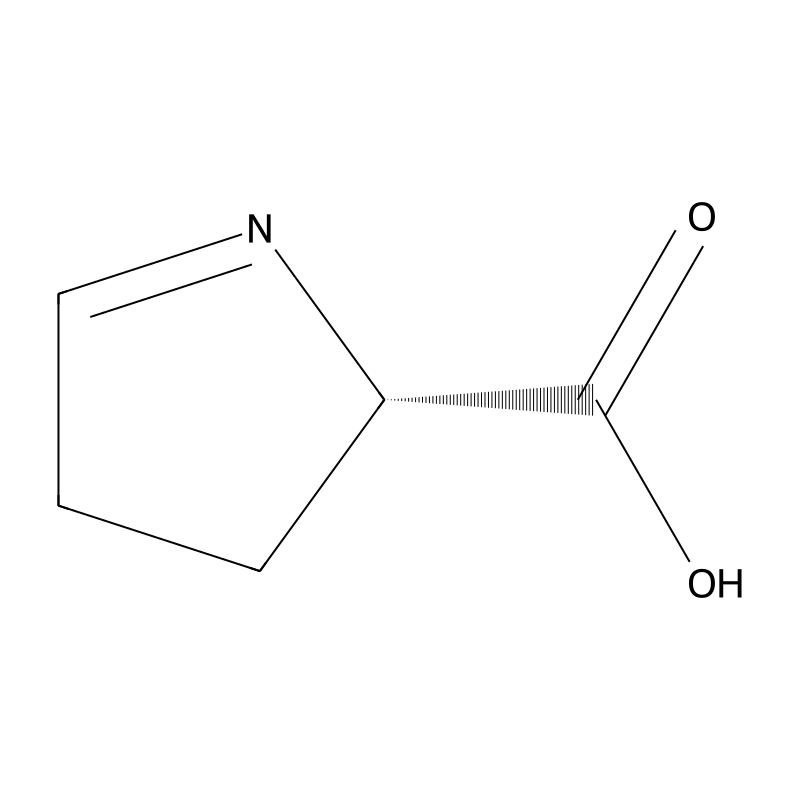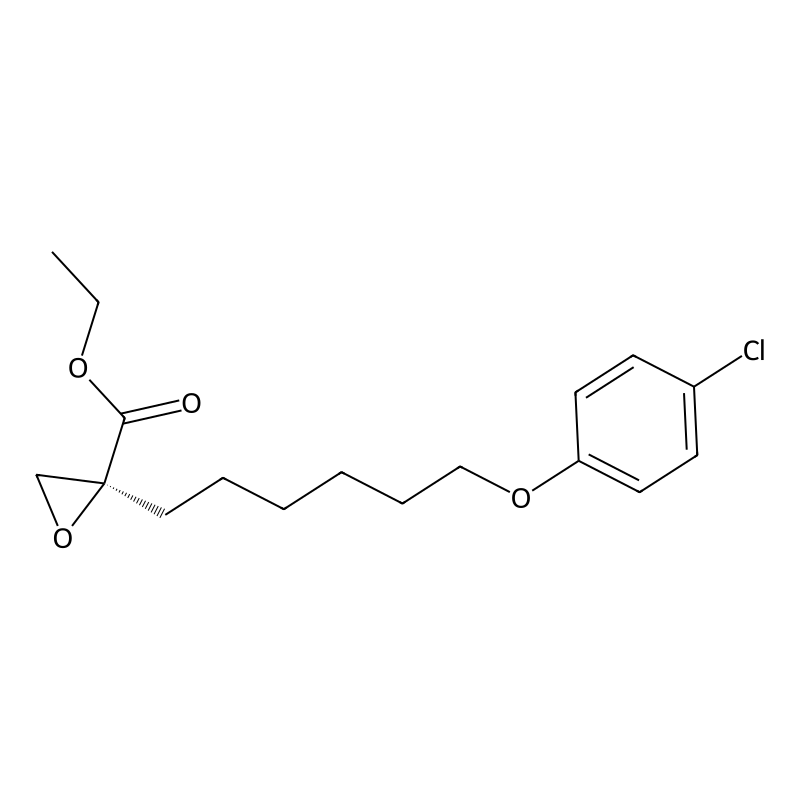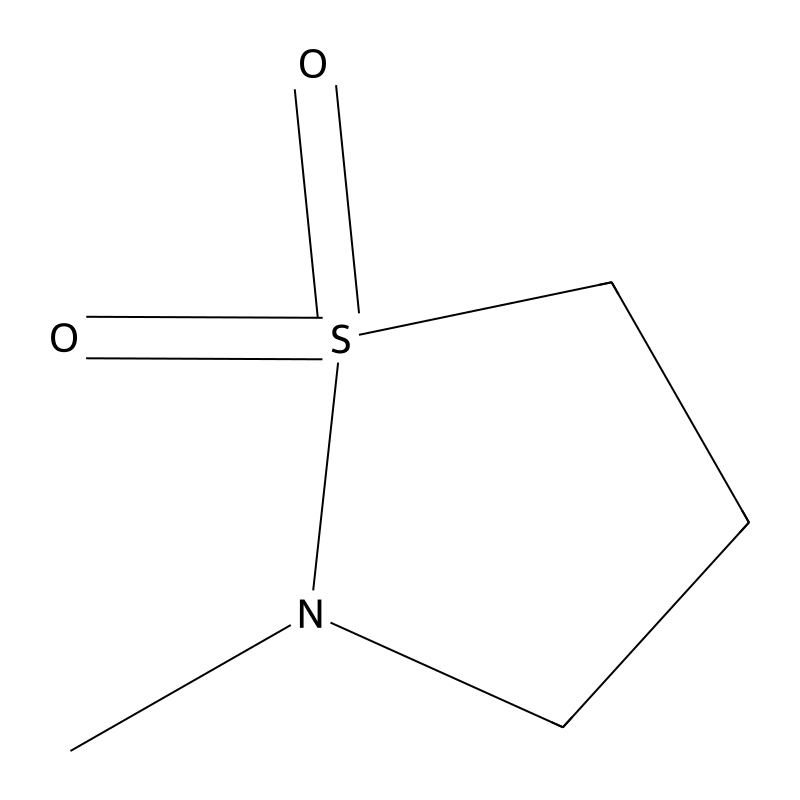Sodium hypophosphite monohydrate
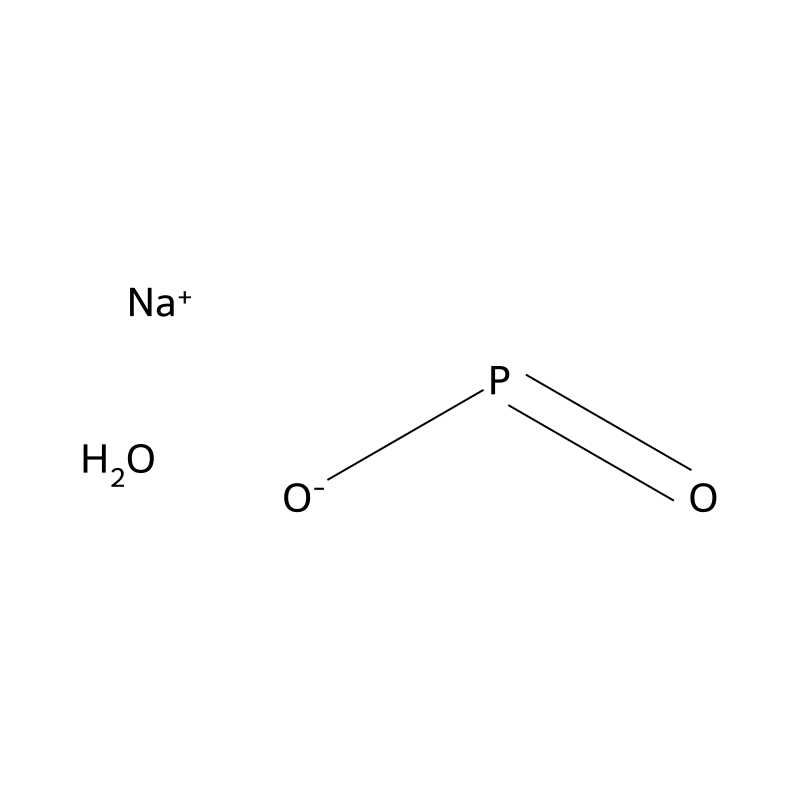
Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
- Origin: Sodium hypophosphite is produced by the reaction of white phosphorus with a solution of sodium hydroxide [].
- Significance: This compound finds applications in several research areas, including:
- Reducing agent: Due to its ability to donate electrons, sodium hypophosphite is used in the synthesis of metal nanoparticles, like nickel nanoparticles [].
- Hydrogen donor: It acts as a hydrogen donor in reactions like the enantioselective transfer hydrogenation of ketones to alcohols [].
- Catalyst: Research explores its potential as a catalyst for improving the heavy metal adsorption capacity of spent grain [].
Molecular Structure Analysis
The structure of sodium hypophosphite monohydrate features:
- A central phosphorus (P) atom bonded to two hydrogen (H) atoms and one sodium (Na) atom.
- A single oxygen (O) atom doubly bonded to the P atom.
- A water molecule (H2O) loosely bound to the structure through hydrogen bonding [].
This structure results in a net negative charge on the hypophosphite ion (H2PO2-) balanced by the positive sodium ion (Na+) [].
Chemical Reactions Analysis
- Synthesis: As mentioned earlier, sodium hypophosphite is synthesized by the reaction of white phosphorus (P4) with sodium hydroxide (NaOH) solution [].
P4 + 4NaOH + 2H2O → 4NaH2PO2 + 2H2
- Decomposition: Upon heating, sodium hypophosphite decomposes to release phosphine gas (PH3) and disodium phosphate (Na2HPO4) [].
2NaH2PO2 → PH3 + Na2HPO4
- Other Reactions: Research explores its role as a reducing agent and hydrogen donor in various reactions [, ]. Specific balanced equations for these applications might depend on the reacting molecules involved.
Physical And Chemical Properties Analysis
- Appearance: White, odorless crystals [].
- Molecular weight: 105.99 g/mol [].
- Melting point: Decomposes before melting [].
- Boiling point: Not applicable, decomposes before boiling [].
- Solubility: Highly soluble in water (700 g/L at 20 °C).
- Stability: Hygroscopic (absorbs moisture from the air) []. Should be stored in a cool, dry place away from oxidizing agents [].
The specific mechanism of action of sodium hypophosphite depends on the application.
- In reduction reactions: It donates electrons to other molecules, reducing them to a lower oxidation state. The hypophosphite ion (H2PO2-) is itself oxidized to phosphate (PO4^3-) in this process [].
- As a hydrogen donor: The P-H bond in the hypophosphite ion acts as a source of hydrogen, transferring it to another molecule during the reaction [].
Reducing Metal Ion Toxicity:
Studies suggest sodium hypophosphite can act as a chelating agent, binding to metal ions like lead and cadmium, potentially reducing their toxicity in biological systems. This property may be explored in research on environmental remediation and potential treatment strategies for heavy metal poisoning.
Antibacterial and Antifungal Properties:
Some studies have shown that sodium hypophosphite exhibits antibacterial and antifungal activity against various microorganisms. Further research is needed to understand the mechanisms of action and potential applications in developing novel antimicrobials.
Applications in Plant Science:
Research suggests that sodium hypophosphite may influence plant growth and development. Some studies have shown potential benefits for root growth and stress tolerance. However, the specific mechanisms and effectiveness require further investigation.
Other Potential Applications:
Sodium hypophosphite monohydrate is also being explored in various other areas of scientific research, including:
